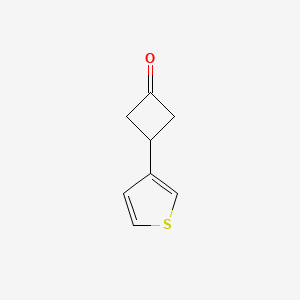

3-(Thiophen-3-yl)cyclobutan-1-one

Description

3-(Thiophen-3-yl)cyclobutan-1-one is a cyclobutanone derivative featuring a thiophene ring attached at the 3-position of the cyclobutanone scaffold. The compound’s molecular formula is C₈H₇OS, with a molecular weight of 151.20 g/mol. Its structure combines the strained four-membered cyclobutanone ring with the aromatic thiophene moiety, which confers unique electronic and steric properties. The strained cyclobutanone ring enhances reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and materials science .

Properties

IUPAC Name |

3-thiophen-3-ylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-8-3-7(4-8)6-1-2-10-5-6/h1-2,5,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXZJXDCCKTVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-yl)cyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Another method involves the Paal-Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)cyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

3-(Thiophen-3-yl)cyclobutan-1-one has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, influencing cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substituent on the cyclobutanone ring significantly alters the compound’s electronic profile and applications. Below is a comparative analysis with key analogs:

Key Observations:

- Electronic Effects : The thiophene group in this compound provides electron-rich aromaticity, contrasting with the electron-withdrawing 3-chlorophenyl group in its analog. This difference influences reactivity in nucleophilic additions or cross-coupling reactions .

- Solubility: The methylphenoxy substituent in 3-(3-Methylphenoxy)cyclobutan-1-one enhances solubility in polar solvents compared to the hydrophobic thiophene and chlorophenyl variants .

- Steric Strain: Cyclobutanone derivatives exhibit higher ring strain than larger ketones (e.g., butan-1-one in ), accelerating reactions like [2+2] cycloadditions or ring-opening polymerizations .

Crystallographic and Supramolecular Behavior

Hydrogen-bonding patterns () differ across analogs:

- Cyclobutanone’s carbonyl group acts as a hydrogen-bond acceptor.

- Chlorophenyl derivatives may form halogen bonds (C–Cl···O), influencing crystal packing and stability .

Biological Activity

3-(Thiophen-3-yl)cyclobutan-1-one is a cyclic compound featuring a thiophene ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . It consists of a cyclobutane ring fused with a thiophene moiety, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | Effective | 32 µg/mL |

| Gram-negative Bacteria | Moderate | 64 µg/mL |

| Fungi | Effective | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The underlying mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.

Case Study: Anticancer Effects

In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability. The compound was found to activate caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Table 2: Anti-inflammatory Activity

| Inflammatory Model | Effect | Concentration Tested |

|---|---|---|

| LPS-induced inflammation in mice | Significant reduction in cytokines | 50 mg/kg body weight |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.